molecular formula C14H10N4 B11879062 3-(5-amino-1H-indazol-3-yl)benzonitrile CAS No. 1356087-71-2

3-(5-amino-1H-indazol-3-yl)benzonitrile

Cat. No.: B11879062
CAS No.: 1356087-71-2
M. Wt: 234.26 g/mol
InChI Key: UBWDTYFEBQDFLN-UHFFFAOYSA-N
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Description

General Significance of Indazole Core in Medicinal Chemistry and Drug Discovery

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, represents a cornerstone in the field of medicinal chemistry. austinpublishinggroup.comnih.govcaribjscitech.com Recognized as a "privileged structure," this moiety is a recurring pharmacophore in a multitude of biologically active compounds. pnrjournal.com Although the indazole ring system is not commonly found in natural products, synthetic derivatives have garnered immense attention due to their broad and potent pharmacological activities. austinpublishinggroup.comnih.gov

The versatility of the indazole core has led to its incorporation into numerous therapeutic agents approved by the FDA. nih.gov These compounds span a wide range of clinical applications, demonstrating the scaffold's significance in drug design. For instance, indazole is the central feature in several tyrosine kinase inhibitors used in oncology, such as Axitinib, Pazopanib, and Entrectinib, which are vital in the treatment of various cancers like renal cell carcinoma and non-small cell lung cancer. nih.govpnrjournal.comnih.gov Other notable examples include Niraparib, an anticancer agent, Granisetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea, and Benzydamine, a non-steroidal anti-inflammatory drug. nih.govpnrjournal.comnih.gov The diverse biological activities associated with indazole derivatives also include anti-HIV, antibacterial, and antifungal properties, highlighting the scaffold's pivotal role in the development of novel therapeutics. nih.govnih.gov The sustained interest in this heterocyclic system drives ongoing research into new synthetic methodologies and the exploration of its potential in addressing a wide array of diseases. austinpublishinggroup.compnrjournal.com

Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold

Drug Name Primary Therapeutic Use
Axitinib Tyrosine Kinase Inhibitor (Anticancer) pnrjournal.comnih.gov
Pazopanib Tyrosine Kinase Inhibitor (Anticancer) nih.gov
Entrectinib Tyrosine Kinase Inhibitor (Anticancer) pnrjournal.comnih.gov
Niraparib PARP Inhibitor (Anticancer) nih.govnih.gov
Granisetron 5-HT3 Antagonist (Antiemetic) pnrjournal.comnih.gov
Benzydamine Non-Steroidal Anti-inflammatory Drug (NSAID) pnrjournal.comnih.gov
Lonidamine Antiglycolytic Drug (Anticancer) pnrjournal.com

The Role of Benzonitrile (B105546) Moieties as Functional Groups in Bioactive Compounds

The benzonitrile moiety, consisting of a cyano (-C≡N) group attached to a benzene ring, is a significant functional group in the design of bioactive compounds. Its unique electronic properties and steric profile allow it to serve multiple roles in molecular interactions with biological targets. The largest class of nitrile-containing pharmaceuticals is composed of an aromatic core with a nitrile substituent. nih.gov

Frequently, the nitrile group acts as a bioisostere for a carbonyl group, effectively mimicking its capacity to participate in polar, non-covalent interactions such as hydrogen bonding. nih.gov This is a crucial feature in inhibitor design, where the nitrogen atom of the nitrile can function as a hydrogen bond acceptor. nih.gov Furthermore, the strong electron-withdrawing nature of the nitrile can polarize the attached aromatic ring, which can enhance crucial π-π stacking interactions within a receptor's active site. nih.gov This polarization can also render the aromatic ring less susceptible to oxidative metabolism, potentially improving the pharmacokinetic profile of a drug. nih.gov In some contexts, the nitrile group can also serve as a bioisostere for halogens like bromine or iodine. nih.gov Being sterically smaller, it can sometimes achieve more favorable contact with amino acid residues in a binding pocket. nih.gov The utility of this functional group is demonstrated in various drugs, including the aromatase inhibitor Fadrozole and the AMPA receptor antagonist Perampanel. nih.govnih.gov

Overview of Indazole Tautomerism and its Chemical Implications (1H- and 2H-Indazoles)

A fundamental chemical characteristic of the indazole ring is its existence in different tautomeric forms, a phenomenon known as annular tautomerism. researchgate.net This arises from the migration of a proton between the two nitrogen atoms of the pyrazole portion of the scaffold. austinpublishinggroup.comresearchgate.net The two principal and most studied tautomers are 1H-indazole and 2H-indazole. nih.gov While a 3H-indazole form is theoretically possible, it is not commonly observed. caribjscitech.comchemicalbook.com

The relative stability of these tautomers is a key determinant of the chemical and biological properties of indazole derivatives. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govresearchgate.net This stability difference, estimated to be between 2.3 and 3.6 kcal/mol, ensures that the 1H form is the predominant tautomer in most conditions, including the solid state, in solution, and in the gas phase. caribjscitech.comchemicalbook.comresearchgate.net The enhanced stability of 1H-indazole is attributed to its benzenoid electronic structure, which possesses a higher degree of aromaticity compared to the quinonoid structure of the 2H-indazole tautomer. researchgate.net

This tautomeric equilibrium has significant implications for the synthesis, reactivity, and biological function of indazoles. nih.gov For example, chemical reactions such as N-alkylation on an unsubstituted indazole can yield a mixture of N-1 and N-2 substituted products, presenting a regioselectivity challenge for synthetic chemists. pnrjournal.com Crucially, the biological activity of an indazole-containing molecule can be profoundly influenced by the position of the substituent on the nitrogen atom. In some cases, a compound substituted at the N-1 position may exhibit significant therapeutic activity, while its corresponding N-2 isomer is inactive. austinpublishinggroup.com The two tautomers also differ in their fundamental chemical properties; for instance, 2H-indazole derivatives are known to be stronger bases than their 1H counterparts. chemicalbook.com

Table 2: General Comparison of 1H- and 2H-Indazole Tautomers

Feature 1H-Indazole 2H-Indazole
Structure Benzenoid caribjscitech.comresearchgate.net Quinonoid caribjscitech.comresearchgate.net
Relative Stability More stable, predominant form nih.govchemicalbook.comresearchgate.net Less stable nih.govchemicalbook.comresearchgate.net
Aromaticity Higher researchgate.net Lower researchgate.net
Basicity Weaker base chemicalbook.com Stronger base chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1356087-71-2

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

3-(5-amino-1H-indazol-3-yl)benzonitrile

InChI

InChI=1S/C14H10N4/c15-8-9-2-1-3-10(6-9)14-12-7-11(16)4-5-13(12)17-18-14/h1-7H,16H2,(H,17,18)

InChI Key

UBWDTYFEBQDFLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NNC3=C2C=C(C=C3)N)C#N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 3 5 Amino 1h Indazol 3 Yl Benzonitrile and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H NMR for Proton Resonance Analysis and Structural Confirmation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms within a molecule. For 3-(5-amino-1H-indazol-3-yl)benzonitrile, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the protons on the indazole and benzonitrile (B105546) rings. nih.gov

The aromatic region of the spectrum (typically δ 6.0-9.0 ppm) displays a complex pattern of signals. The protons on the indazole ring system and the benzonitrile moiety exhibit characteristic chemical shifts and coupling constants, which are influenced by their electronic environment and proximity to neighboring protons. For instance, the protons on the indazole ring will show splitting patterns that can help determine their relative positions. chemicalbook.com The amino (-NH₂) group protons often appear as a broad singlet, and the N-H proton of the indazole ring can be observed at a downfield chemical shift, often above 10 ppm. nih.gov

Table 1: Representative ¹H NMR Data for Substituted Indazole Derivatives

Compound Solvent Chemical Shifts (δ, ppm) and Multiplicities
1-Aryl-5-nitro-3-methyl-1H-indazole DMSO-d₆ 8.86 (s, 1H), 8.21 (d, 1H), 7.55 (t, 1H), 7.49 (d, 1H), 7.38–7.28 (m, 2H), 7.16 (t, 1H), 3.78 (s, 3H), 2.66 (s, 3H)
N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide DMSO-d₆ 7.28 (t, 1H), 7.44 (t, 1H), 7.65 (m, 3H), 7.99 (d, 2H), 8.12 (d, 1H), 10.45 (s, 1H), 10.52 (s,1H), 13.9 (s, 1H)

| 3-methyl-1-phenyl-1H-indazole | CDCl₃ | 7.74 – 7.71 (m, 4H), 7.54 – 7.50 (m, 2H), 7.44 – 7.40 (m, 1H), 7.32 (dd, 1H), 7.21 (t, 1H), 2.67 (s, 3H) |

Note: The data presented is for illustrative purposes based on similar indazole structures. Actual chemical shifts for this compound may vary.

¹³C NMR for Carbon Skeleton Elucidation and Substituent Effects

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atom of the nitrile group (-C≡N) typically resonates in the downfield region of the spectrum (around δ 115-125 ppm). The aromatic carbons of the indazole and benzonitrile rings appear in the range of δ 100-150 ppm. mdpi.com The specific positions of these signals are influenced by the electron-donating amino group and the electron-withdrawing nitrile group. For example, the carbon atom attached to the amino group will be shielded (shifted upfield) compared to the other aromatic carbons. mdpi.com

Table 2: Representative ¹³C NMR Data for Substituted Indazole Derivatives

Compound Solvent Chemical Shifts (δ, ppm)
1-Aryl-5-nitro-3-methyl-1H-indazole DMSO-d₆ 154.0, 146.6, 143.0, 141.9, 130.8, 128.6, 127.1, 123.2, 122.0, 121.4, 119.0, 113.4, 112.2, 56.2, 12.1

| 3-methyl-1-phenyl-1H-indazole | CDCl₃ | 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9 |

Note: The data presented is for illustrative purposes based on similar indazole structures. Actual chemical shifts for this compound may vary.

Two-Dimensional NMR Techniques (e.g., NOESY for Regiochemical Determination)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the regiochemistry of substituted indazoles. researchgate.net The alkylation of the indazole ring can occur at either the N1 or N2 position, leading to two possible regioisomers. NOESY experiments can distinguish between these isomers by detecting through-space interactions between protons.

For a 3-aryl-1H-indazole, a NOESY experiment would show correlations between the protons of the aryl group at the 3-position and the protons on the indazole ring, confirming the connectivity and spatial proximity of these groups. researchgate.net This information is vital for unambiguously assigning the correct structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

The nitrile group (-C≡N) typically shows a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. spectroscopyonline.com The N-H stretching vibrations of the primary amino group (-NH₂) will appear as two bands in the range of 3300-3500 cm⁻¹. spectroscopyonline.com The N-H stretch of the indazole ring is also expected in this region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Nitrile (-C≡N) Stretch 2220 - 2260
Amino (-NH₂) N-H Stretch 3300 - 3500 (two bands)
Indazole (N-H) N-H Stretch ~3300
Aromatic Ring C-H Stretch >3000

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound, HRMS provides a highly accurate mass measurement, which can be used to confirm its molecular formula (C₁₄H₁₀N₄). mdpi.com

By comparing the experimentally measured mass to the calculated theoretical mass, the elemental composition can be confidently established. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

X-ray Crystallography for Solid-State Three-Dimensional Structural Analysis of Indazole Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise arrangement of atoms in the crystal lattice can be determined.

For indazole derivatives, X-ray crystallography can provide unambiguous confirmation of the regiochemistry of substitution on the indazole ring. nih.gov It also reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This information is critical for understanding the packing of molecules in the crystal and can provide insights into the compound's physical properties. mdpi.com

Table 4: List of Compounds Mentioned

Compound Name
This compound
1-Aryl-5-nitro-3-methyl-1H-indazole
N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide

Computational Chemistry Approaches in the Research of 3 5 Amino 1h Indazol 3 Yl Benzonitrile

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or property-based features of a series of compounds with their biological activities. nih.gov For indazole derivatives, both 2D and 3D-QSAR studies have been instrumental in identifying the key molecular characteristics that govern their efficacy against various therapeutic targets. nih.govgrowingscience.com

QSAR models are developed by creating a mathematical relationship between molecular descriptors (independent variables) and the observed biological activity (dependent variable). For indazole derivatives, various studies have successfully developed and validated both 2D and 3D-QSAR models.

2D-QSAR: These models utilize descriptors calculated from the 2D representation of the molecule, such as physicochemical properties and topological indices. growingscience.com For a series of 109 indazole derivatives investigated as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model was generated using the Multiple Linear Regression (MLR) method. growingscience.com

3D-QSAR: These models consider the 3D structure of the molecules and how their steric and electrostatic fields interact with a hypothetical receptor site. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.gov For indazole derivatives acting as HIF-1α inhibitors, Field and Gaussian-based 3D-QSAR studies were performed to map pharmacophoric features. nih.gov

Validation is a critical step to ensure the robustness and predictive power of a QSAR model. This is typically achieved through internal validation (e.g., cross-validation, yielding a q²) and external validation using a test set of compounds (yielding a pred_r²). growingscience.com A high correlation between predicted and observed activities indicates a reliable model.

Model TypeStatistical MethodTargetr² (Correlation Coefficient)q² (Internal Validation)pred_r² (External Validation)Reference
2D-QSARMLRTTK Inhibitors0.95120.89980.8661 growingscience.com
3D-QSARSWF kNNTTK Inhibitors-0.9132- growingscience.com
3D-QSAR (CoMFA)PLSKDR Inhibitors0.9130.5040.727 nih.gov
3D-QSAR (CoMSIA)PLSKDR Inhibitors0.9470.5950.624 nih.gov

Table 1: Representative statistical validation parameters for QSAR models developed for indazole derivatives.

A key outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. growingscience.com This information provides a structural framework for designing new, more potent derivatives. nih.gov

For indazole derivatives, several classes of descriptors have been found to be important:

Steric Descriptors: The size and shape of substituents on the indazole ring are often critical. 3D-QSAR contour maps frequently highlight regions where bulky groups increase or decrease activity. nih.gov

Electrostatic Descriptors: The distribution of charge within the molecule plays a vital role. Electrostatic maps from CoMFA and CoMSIA studies can indicate where electropositive or electronegative groups are favorable for activity. nih.govnih.govresearchgate.net

Hydrophobic Descriptors: The lipophilicity of the molecule, often represented by descriptors like SlogP, can influence its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. researchgate.net

For instance, in a study of 5-substituted indazole derivatives as GSK-3β inhibitors, descriptors related to electrostatic potential (E_451, E_229) and hydrophobicity (H_1052) were found to be crucial for determining the biological activity of the compounds. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). jocpr.comnih.gov This technique is widely used for indazole derivatives to understand their mechanism of action at an atomic level. nih.govresearchgate.net

Docking algorithms sample a large number of possible conformations of the ligand within the active site of the target protein and score them based on binding energy calculations. nih.gov For indazole derivatives, docking studies successfully predict their binding modes within the active sites of various kinases and enzymes. nih.govresearchgate.net For example, Surflex-dock was used to determine the probable binding conformations of 78 different indazole derivatives at the active site of the Kinase Insert Domain Receptor (KDR). nih.gov The results of these simulations provide a plausible 3D model of the ligand-protein complex, which can then be used to rationalize the observed structure-activity relationships. The docking scores and calculated binding energies help in ranking compounds and prioritizing them for further experimental testing. nih.gov

Once a binding mode is predicted, the specific interactions between the ligand and the amino acid residues of the protein can be analyzed in detail. These interactions are fundamental to the stability of the ligand-protein complex and the inhibitory activity of the compound.

For indazole derivatives, docking studies have consistently revealed several key types of interactions:

Hydrogen Bonding: The indazole core, with its nitrogen atoms, and substituents like the amino group in 3-(5-amino-1H-indazol-3-yl)benzonitrile, are capable of forming crucial hydrogen bonds with residues in the protein's active site. These interactions often anchor the ligand in the correct orientation. nih.govresearchgate.net

Hydrophobic Interactions: The benzene (B151609) ring of the indazole and other aromatic moieties frequently engage in hydrophobic interactions with nonpolar residues of the target protein. nih.gov

Pi-Stacking: The aromatic systems of the indazole ring and the benzonitrile (B105546) group can participate in pi-pi stacking or T-shaped pi-stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

A docking study of indazole derivatives into the active site of GSK-3β identified several key interacting residues that are essential for binding. researchgate.net

Target ProteinKey Interacting ResiduesType of InteractionReference
GSK-3βVal135, Gln185, Arg141, Asp200Hydrogen Bonding, Hydrophobic researchgate.net
KDR (VEGFR-2)Cys919, Asp1046Hydrogen Bonding nih.gov
MDM2Gln72, His73Hydrogen Bonding researchgate.net
PBRLeu43, Gln109, Ile141, Lys140, Phe23Hydrogen Bonding, Hydrophobic researchgate.net

Table 2: Examples of key amino acid residue interactions identified in molecular docking studies of indazole derivatives with various protein targets.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and any conformational changes that may occur upon binding. plos.org

MD simulations are often performed on the best-docked poses to validate the docking results and assess the stability of the complex under more realistic, dynamic conditions. nih.gov A simulation is run for a specific duration (e.g., 100 nanoseconds), and the trajectory is analyzed. plos.org

Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site. plos.orgresearchgate.net

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid. It can show how ligand binding affects the flexibility of specific residues in the active site.

Interaction Analysis: The persistence of key interactions, such as hydrogen bonds identified during docking, can be monitored throughout the simulation to confirm their stability.

For example, an MD simulation of a potent indazole derivative bound to the HIF-1α protein showed that the compound remained quite stable in the active site, confirming the favorable binding predicted by docking. nih.gov Such simulations provide a higher level of confidence in the proposed binding mechanism and are crucial for the rational design of lead molecules. nih.gov

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict various molecular properties, including electronic distribution, reactivity, and vibrational frequencies. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can determine its optimized molecular geometry and electronic characteristics. nih.govnih.gov These theoretical calculations are crucial for understanding the molecule's behavior at a subatomic level.

The electronic reactivity of a molecule can be effectively understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. dntb.gov.ua

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. asianresassoc.org Conversely, a small energy gap indicates that the molecule is more reactive and less stable. nih.gov This energy gap is instrumental in predicting molecular behavior and understanding chemical reactions. nih.gov

For this compound, DFT calculations can provide the energies of the HOMO and LUMO, allowing for the determination of the energy gap and other global reactivity descriptors. These descriptors offer quantitative measures of the molecule's reactivity.

Table 1: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound

ParameterSymbolFormulaValue (eV)
HOMO EnergyEHOMO--5.98
LUMO EnergyELUMO--1.02
Energy GapΔEELUMO - EHOMO4.96
Ionization PotentialI-EHOMO5.98
Electron AffinityA-ELUMO1.02
Electronegativityχ(I + A) / 23.50
Chemical Hardnessη(I - A) / 22.48
Chemical SoftnessS1 / (2η)0.20
Electrophilicity Indexωχ² / (2η)2.47

Note: The values presented in this table are illustrative and based on typical DFT calculation results for similar indazole derivatives. They serve to demonstrate the application of HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. asianresassoc.org The MEP surface displays regions of varying electrostatic potential, which arise from the combined effects of the molecule's nuclei and electrons. nih.gov

The different colors on an MEP map represent different potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen or nitrogen.

Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms.

Green: Denotes areas of neutral or zero potential. researchgate.net

For this compound, an MEP map would reveal the most reactive sites. The nitrogen atom of the nitrile group (-C≡N) and the nitrogen atoms of the indazole ring and the amino group (-NH₂) would likely be surrounded by red regions, indicating their role as nucleophilic centers. Conversely, the hydrogen atoms of the amino group and the N-H of the indazole ring would be depicted in blue, highlighting them as electrophilic sites prone to interaction with nucleophiles. asianresassoc.org This visual representation is crucial for understanding hydrogen bonding and other non-covalent interactions, which are fundamental to molecular recognition and biological activity. rsc.org

Future Perspectives in 3 5 Amino 1h Indazol 3 Yl Benzonitrile Research

Rational Design and Synthesis of Next-Generation Indazole-Benzonitrile Analogues

The future development of analogues of 3-(5-amino-1H-indazol-3-yl)benzonitrile will be heavily reliant on rational, structure-based drug design. nih.govnih.gov This approach moves beyond traditional synthesis, incorporating detailed knowledge of the biological target to design molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov

Key synthetic strategies will include the diversification of the indazole core and the benzonitrile (B105546) moiety using advanced chemical reactions. benthamscience.com Modern techniques such as metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions offer efficient pathways to generate a wide array of structural variations. benthamscience.comresearchgate.net For instance, structure-guided design, which has been successful for other indazole derivatives, will be instrumental in optimizing interactions with target proteins. nih.gov

Future synthetic campaigns will likely focus on several key modifications:

Substitution on the Indazole Ring: Introducing various functional groups at different positions of the indazole nucleus to probe for new interactions within the target's binding site and to modulate physicochemical properties.

Modification of the Benzonitrile Group: Replacing the nitrile group with other bioisosteres to alter binding modes, improve metabolic stability, or reduce potential off-target effects.

Scaffold Hopping: Replacing the benzonitrile portion with other aromatic or heterocyclic systems to explore new chemical space and potentially discover novel intellectual property.

Table 1: Strategies for Rational Analogue Design
Modification StrategyRationalePotential Synthetic MethodologiesDesired Outcome
Substitution at N1/N2 of IndazoleModulate solubility, cell permeability, and target engagement.N-alkylation, N-arylation. nih.govImproved pharmacokinetic profile.
Functionalization of the Amino GroupIntroduce new hydrogen bond donors/acceptors to enhance binding affinity.Acylation, sulfonylation, reductive amination.Increased potency and selectivity.
Bioisosteric Replacement of NitrileImprove metabolic stability and reduce potential toxicity.Introduction of heterocycles like oxadiazole, triazole, or tetrazole.Enhanced drug-like properties.
Introduction of Chiral CentersAchieve specific 3D orientation for optimal target fit.Asymmetric synthesis, chiral chromatography.Higher enantiomeric purity and potency.

Advanced Mechanistic Investigations at the Molecular Level

A deep understanding of how this compound and its future analogues interact with their biological targets is critical for optimization. While many indazole derivatives are known kinase inhibitors, future work must precisely define the mechanism of action for this specific compound series. rsc.orgresearchgate.net

Advanced structural biology techniques will be at the forefront of these investigations. High-resolution X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level snapshots of the compound bound to its target protein. jddhs.com This information is invaluable for understanding the key binding interactions, identifying resistance mutations, and guiding the next cycle of rational drug design. jddhs.com

Furthermore, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) will be employed to quantify the binding affinity and thermodynamic profile of new analogues. These methods provide precise data on the kinetics (on-rate and off-rate) and energetics of the drug-target interaction, which are crucial for developing compounds with desired residency times and therapeutic effects.

Development of Predictive Computational Models for Optimized Compound Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of virtual compounds before committing to chemical synthesis. jddhs.com For the this compound scaffold, the development of bespoke computational models will be a key future direction.

These models will include:

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features of a series of analogues with their biological activity, QSAR models can predict the potency of newly designed compounds. jddhs.com

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features required for biological activity. These models can then be used to screen large virtual libraries for new, structurally diverse hits. jddhs.com

Molecular Docking and Dynamics: Advanced docking algorithms will predict the binding pose of new analogues within the target's active site. nih.govbiotech-asia.org Subsequent molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can assess the stability of the predicted binding mode and provide insights into the dynamic nature of the drug-target complex. researchgate.net

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for weeding out compounds with poor pharmacokinetic profiles early in the discovery process, saving significant time and resources. biotech-asia.org

Table 2: Predictive Computational Models in Compound Design
Computational ModelApplication for Indazole-Benzonitrile AnaloguesExpected Output
QSARPredicting the inhibitory activity of virtual analogues based on their chemical structure.Predicted IC50/Ki values.
Pharmacophore ModelingIdentifying novel scaffolds that retain the key binding features of the parent compound.New hit compounds with diverse chemical structures.
Molecular Dynamics (MD) SimulationEvaluating the stability of the compound-protein complex and identifying key dynamic interactions. researchgate.netBinding free energy calculations and conformational analysis.
In Silico ADMET PredictionForecasting pharmacokinetic and toxicity profiles to prioritize compounds for synthesis. biotech-asia.orgPredictions of properties like solubility, permeability, and potential toxicity.

Exploration of Novel Biological Pathways and Targets for Indazole Derivatives

The indazole core is a "privileged scaffold," meaning it can bind to a wide variety of biological targets. nih.govnih.gov While this compound may have been developed for a specific target, a significant future opportunity lies in exploring its activity against other biological pathways. Indazole derivatives have shown promise as inhibitors of various protein kinases (e.g., VEGFR, FLT3, ALK), modulators of receptors, and agents with anti-inflammatory or anti-infective properties. nih.govrsc.orgnih.gov

Future research will involve unbiased screening approaches to uncover new therapeutic applications. This includes:

High-Throughput Screening (HTS): Testing the compound and its analogues against large panels of enzymes, receptors, and cell lines to identify unexpected activities. jddhs.com

Phenotypic Screening: Evaluating compounds based on their effect on cell morphology or function, without a preconceived target. This can reveal novel mechanisms of action and first-in-class therapeutic opportunities.

Chemoproteomics: Using chemical probes derived from the parent compound to identify its direct binding partners within the entire proteome of a cell, thus validating known targets and discovering new ones.

Synergistic Approaches Combining Experimental and Computational Methodologies for Drug Discovery

The future of drug discovery for compounds like this compound lies not in any single technique, but in the seamless integration of computational and experimental approaches. jddhs.comdoi.org A synergistic, iterative cycle will drive the optimization process, making it more efficient and rational. jddhs.com

This integrated workflow proceeds as follows:

Design: Predictive computational models (QSAR, docking) are used to design a focused library of virtual analogues with high predicted potency and favorable ADMET properties. jddhs.com

Synthesize: The highest-priority compounds are synthesized using efficient, modern chemical methods. benthamscience.com

Test: The synthesized compounds are evaluated in relevant in vitro and cell-based biological assays.

Analyze: The structure-activity relationships (SAR) from the experimental data are analyzed. For key compounds, advanced techniques like X-ray crystallography are used to determine the precise binding mode. jddhs.com

Learn & Refine: The new experimental data is fed back into the computational models to improve their predictive power. The refined models are then used to design the next generation of compounds, beginning a new cycle of optimization.

This closed-loop approach ensures that each design cycle is informed by robust experimental data, accelerating the journey from a promising lead compound to a potential clinical candidate. jddhs.com By combining the predictive power of in silico tools with the empirical validation of experimental science, the full therapeutic potential of the this compound scaffold can be realized.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-(5-amino-1H-indazol-3-yl)benzonitrile?

The compound is synthesized via multi-step organic reactions. A representative route involves:

Friedel-Crafts acylation : Conversion of 2-chloro-5-nitrobenzoic acid to its acid chloride (SOCl₂), followed by acylation of 1,2-dichlorobenzene (AlCl₃ catalysis) .

Indazole ring closure : Treatment with hydrazine hydrate in DMF under reflux, facilitating cyclization and chlorine substitution .

Nitro group reduction : Use of hydrazine hydrate with Raney nickel in iPrOH/DMF to yield the 5-amino substituent .
Alternative methods include palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aromatic functionalization, as seen in related indazole derivatives .

Basic: How is the compound characterized using spectroscopic and crystallographic techniques?

  • NMR spectroscopy : ¹H and ¹³C NMR (500–700 MHz, CDCl₃) resolve proton environments and carbon frameworks. For example, benzonitrile C≡N signals appear at ~110–120 ppm in ¹³C NMR, while aromatic protons show distinct splitting patterns (see Table S1 in ) .
  • X-ray crystallography : Programs like SHELXL ( ) and WinGX/ORTEP ( ) refine anisotropic displacement parameters and generate ORTEP diagrams. demonstrates bond-length validation (C-C: 1.48 Å, C-N: 1.32 Å) via single-crystal studies .

Advanced: How can conflicting spectral and crystallographic data be resolved during structural validation?

  • Dynamic vs. static discrepancies : Variable-temperature NMR assesses conformational flexibility (e.g., hindered rotation of substituents).
  • DFT calculations : Compare optimized geometries (B3LYP/6-311G++(d,p)) with crystallographic data to identify torsional strain or hydrogen-bonding effects .
  • Multi-technique cross-validation : Pair powder XRD (phase purity) with IR spectroscopy (functional group verification). Reprocess diffraction data in SHELXL using alternative space groups if inconsistencies persist .

Advanced: What strategies optimize regioselectivity during indazole ring formation?

  • Solvent polarity : DMF enhances hydrazine nucleophilicity, while iPrOH moderates reaction kinetics .
  • Catalyst screening : Raney nickel improves nitro reduction selectivity ( ); Pd(PPh₃)₄ may enhance cross-coupling efficiency in analogous syntheses .
  • In-situ monitoring : HPLC or TLC (ethyl acetate/hexane, 3:7 v/v) tracks intermediate consumption, as demonstrated in ’s optimization of isoxazoline derivatives .

Basic: What are the key applications of this compound in medicinal chemistry?

  • Kinase inhibition : The indazole core and benzonitrile group enable hydrogen bonding with ATP-binding pockets, as shown in ’s kinase inhibitor studies .
  • Structure-activity relationship (SAR) : Modifications at the 3-position (e.g., halogenation) alter potency, validated via IC₅₀ assays against cancer cell lines .

Advanced: How are molecular docking studies conducted to predict biological activity?

  • Software : AutoDock Vina or Glide docks the compound into protein targets (e.g., PDB: 2JIU for kinases).
  • Scoring metrics : Binding free energies (ΔG ≤ -8 kcal/mol) correlate with experimental IC₅₀ values. ’s Fukui function analysis identifies reactive sites for target interaction .

Advanced: How are anisotropic displacement parameters analyzed in X-ray refinement?

  • SHELXL refinement : The ANIS command models anisotropic thermal motion. highlights the importance of high-resolution data (≤1.0 Å) for accurate ellipsoid visualization .
  • ORTEP visualization : WinGX generates displacement ellipsoids at 50% probability, with outliers indicating disorder (e.g., solvent molecules) .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves and safety goggles due to potential irritancy ( ).
  • Ventilation : Use fume hoods during synthesis; avoid inhalation of benzonitrile vapors .

Advanced: How do computational methods predict electronic properties and reactivity?

  • DFT calculations : HOMO-LUMO gaps (~4.5 eV) predict charge-transfer behavior. NBO analysis quantifies hyperconjugation (e.g., LP(N) → σ*(C-N)) .
  • Reactivity indices : Fukui functions (ƒ⁺ > 0.25) identify the amino group as a nucleophilic hotspot, validated in ’s cyclopropane derivative studies .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers. ’s use of hydrazine hydrate minimizes byproducts during ring closure .
  • Catalyst recycling : Immobilized Ni catalysts (e.g., Ni/SiO₂) improve turnover in nitro reductions, reducing costs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.